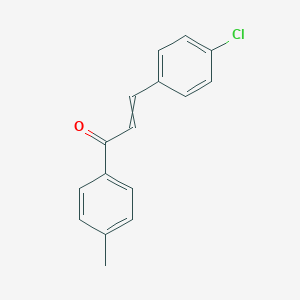

3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one

Description

3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one (CAS: 19672-63-0) is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system bridging two aromatic rings. Its molecular formula is C₁₆H₁₃ClO, with a molecular weight of 256.73 g/mol. The compound features a 4-chlorophenyl group at the β-position and a 4-methylphenyl (p-tolyl) group at the α-position . Chalcones of this structural class are synthesized via Claisen-Schmidt condensation, typically between substituted acetophenones and benzaldehydes under basic conditions .

Properties

IUPAC Name |

3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEZVGWJTWBTQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340194 | |

| Record name | 3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37620-37-4 | |

| Record name | 4-Chloro-4′-methylchalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37620-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-4'-METHYLCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and improves regioselectivity. A modified protocol involves dissolving 4-chlorobenzaldehyde and 4-methylacetophenone in dry tetrahydrofuran (THF) with sodium hydride as the base. The mixture is irradiated at 400 W for 15 minutes, yielding the chalcone after acidification and filtration. This method offers:

-

Reduced Reaction Time : 15 minutes versus hours in conventional heating.

-

Controlled Stereochemistry : Selective formation of the thermodynamically stable trans-(E)-isomer due to uniform heating.

Acid-Catalyzed Fries Rearrangement

For chalcones with electron-withdrawing substituents, the Fries rearrangement provides an alternative route. Although less common for this compound, this method involves:

-

Synthesis of Cinnamate Intermediate :

-

Rearrangement with AlCl₃ :

Despite its utility for complex derivatives, this method suffers from:

-

Low Yield : ~6.7% for analogous compounds due to competing side reactions.

-

Harsh Conditions : High temperatures and hygroscopic catalysts complicate scaling.

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters for each method:

| Method | Catalyst | Solvent | Time | Temperature | Yield |

|---|---|---|---|---|---|

| Solvent-Free Grinding | NaOH | None | 30 min | Ambient | ~70%* |

| Microwave-Assisted | NaH | THF | 15 min | 100–120°C† | Not Reported |

| Fries Rearrangement | AlCl₃ | Benzene | 20 min | 160°C | ~6.7% |

*Estimated from analogous reactions.

†Internal temperature during microwave irradiation.

Key Findings :

-

Solvent-Free Grinding balances efficiency and sustainability, making it ideal for lab-scale synthesis.

-

Microwave Assistance excels in rapidity but requires specialized equipment.

-

Fries Rearrangement is limited by low yields and operational complexity.

Characterization and Quality Control

Post-synthesis, the product is validated using spectroscopic techniques:

-

FT-IR : A strong absorption band at ~1,637 cm⁻¹ confirms the α,β-unsaturated ketone (C=O stretch).

-

¹H NMR : Trans-vicinal coupling constants (J = 15–16 Hz) between the α and β protons verify the (E)-stereochemistry.

-

X-ray Crystallography : The CCDC 933560 dataset confirms planar geometry and intermolecular packing .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Nitro, bromo, and sulfonyl derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one has garnered attention for its potential antimicrobial and anticancer properties. The compound acts as a Michael acceptor due to its α,β-unsaturated carbonyl system, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, contributing to its biological effects .

Case Studies

- Anticancer Activity : Research has indicated that chalcone derivatives exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that modifications to the chalcone structure can enhance their potency against specific cancer types .

- Antimicrobial Properties : Several studies have explored the antimicrobial efficacy of chalcones, including this compound, against bacteria and fungi. The presence of electron-withdrawing groups like chlorine can enhance the compound's effectiveness by increasing its electrophilicity .

Material Science

The unique structural properties of this compound make it suitable for applications in materials science, particularly in the development of non-linear optical materials . Chalcones have been investigated for their optical properties, which can be utilized in photonic devices .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects. The specific molecular targets and pathways depend on the context of its application, such as its role in inhibiting microbial growth or modulating inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Chalcones are highly tunable scaffolds; minor substituent changes significantly alter physicochemical and biological properties. Below, 3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one is compared with analogs differing in substituent type, position, and electronic effects.

Substituent Effects on Nonlinear Optical (NLO) Properties

Key Insight : Electron-donating groups (e.g., -NMe₂) at the para position enhance NLO properties by increasing polarizability, while ortho substituents (e.g., -OH) hinder conjugation .

Crystallographic and Physicochemical Properties

Key Insight : Methoxy groups improve solubility but reduce logP, whereas halogens (Cl, Br) increase molecular weight and influence crystal packing via halogen bonding .

Biological Activity

3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound recognized for its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H13ClO

- CAS Number : 13565-39-4

The chalcone structure is characterized by an enone functional group, which plays a significant role in its reactivity and biological activity. The presence of both a chlorophenyl and a methylphenyl group enhances its lipophilicity, allowing better interaction with biological membranes.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Similar chalcones have demonstrated efficacy against various microbial strains. Studies suggest that this compound may possess similar properties, although specific data on its antimicrobial efficacy remains limited .

- Anticancer Properties : Chalcones are known for their potential anticancer effects. The compound has been shown to influence cell cycle regulation, particularly inducing a block in the G0/G1 phase and reducing the percentage of cells in the S phase without triggering apoptosis. This suggests a mechanism that may inhibit cancer cell proliferation through modulation of protein kinase C (PKC) pathways .

- Anti-inflammatory Effects : Initial studies indicate that this compound may interact with key proteins involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways:

- Protein Kinase C (PKC) Modulation : Research has shown that this compound can alter the expression levels of PKC isoforms, which are crucial in cell signaling related to growth and differentiation .

- Enzyme Inhibition : The enone functional group allows for interactions with specific enzymes, potentially inhibiting their activity and thereby affecting downstream biological processes .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar chalcones:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C16H13ClO | Chlorine and methyl substitutions | Anticancer, anti-inflammatory |

| 4-Chlorochalcone | C15H11ClO | Lacks methyl group | Antimicrobial properties |

| 4-Methylchalcone | C15H14O | Lacks chlorine atom | Anticancer activity |

| 2',4'-Dihydroxychalcone | C15H14O3 | Contains hydroxyl groups | Antioxidant activity |

This table illustrates how the presence of both chlorine and methyl groups in this compound may enhance its biological activities compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological effects of chalcones, including this compound:

- Cell Cycle Analysis : A study indicated that treatment with this compound resulted in significant cell cycle arrest at the G0/G1 phase across multiple cancer cell lines. This was associated with reduced expression of PKCα and increased levels of PKCβ, suggesting a targeted mechanism for its antiproliferative effects .

- Antiviral Potential : Chalcones have been investigated for their antiviral properties against SARS-CoV-2. While specific data on this compound's antiviral efficacy is still emerging, it is part of a broader class being evaluated for such applications due to their ability to inhibit viral proteases .

Q & A

Q. What synthetic methodologies are most effective for preparing 3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one?

The Claisen-Schmidt condensation is the standard method, using equimolar 4-methylacetophenone and 4-chlorobenzaldehyde in alkaline ethanol (e.g., KOH, 0–50°C). Reaction completion is typically achieved within 2–3 hours under stirring, yielding the chalcone via dehydration . Catalytic variations, such as using NaOH or phase-transfer catalysts, can optimize yields for electron-deficient substrates.

Q. How is structural confirmation achieved for this chalcone derivative?

Spectroscopic techniques are critical:

- 1H-NMR : Doublets for α,β-unsaturated protons (δ ~7.3–7.8 ppm, J = 15–16 Hz) and aromatic protons (δ 7.4–7.6 ppm for chlorophenyl, δ 7.2–7.3 ppm for methylphenyl) .

- IR : Strong C=O stretch at ~1647 cm⁻¹ and conjugated C=C absorption near 1592 cm⁻¹ .

- 13C-NMR : Carbonyl resonance at ~190 ppm and sp² carbons at 120–140 ppm .

Q. What crystallization strategies are suitable for this compound?

Slow evaporation from ethanol or acetone is commonly used. Crystal lattice parameters (e.g., triclinic P1 symmetry, a = 6.5–10.0 Å, b = 10.0–15.6 Å) are refined via SHELXL . Inclusion of halogen substituents promotes π-stacking and C–H···O interactions, aiding crystal growth .

Advanced Research Questions

Q. How do crystallographic studies inform electronic conjugation in this chalcone?

X-ray diffraction reveals dihedral angles between the 4-chlorophenyl and 4-methylphenyl rings (7.14°–56.26°), directly impacting π-orbital overlap and conjugation efficiency. Smaller angles (<15°) enhance planarity and intramolecular charge transfer, critical for photophysical applications .

Q. What computational approaches validate the experimental structure and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates HOMO-LUMO gaps (~3.5–4.0 eV) and electrostatic potential maps, correlating with NMR chemical shifts and reactivity toward nucleophiles. Mulliken charges predict electrophilic sites at the carbonyl carbon and α-position .

Q. How do substituent variations affect biological activity in related chalcones?

Antifungal studies show that electron-withdrawing groups (e.g., 4-Cl) enhance activity against Aspergillus spp. by increasing membrane permeability. Comparative assays (MIC = 8–32 µg/mL) highlight the importance of substituent positioning and steric effects .

Q. What analytical techniques resolve contradictions in reported bioactivity data?

Discrepancies in antimicrobial efficacy (e.g., MIC variations >50%) are addressed by standardizing assay protocols (e.g., broth microdilution vs. disk diffusion) and controlling for solvent effects (DMSO vs. ethanol). Structural analogs with hydroxyl groups (e.g., 2-hydroxyphenyl derivatives) show increased antioxidant activity but reduced stability .

Methodological Considerations

Q. How is Hirshfeld surface analysis applied to study intermolecular interactions?

Hirshfeld surfaces (CrystalExplorer) quantify close contacts (e.g., C–H···O, Cl···H). For this chalcone, >25% of interactions arise from H···H contacts, while Cl···C (8–12%) and C–H···π (5–7%) contributions stabilize the lattice .

Q. What refinements in X-ray data collection improve accuracy for halogenated chalcones?

High-resolution data (θ > 25°) and TWIN/BASF corrections mitigate effects of crystal twinning. SHELXD resolves phase problems via dual-space recycling, particularly for heavy atoms (Cl, Br) .

Q. How do solvent polarity and reaction temperature influence Claisen-Schmidt kinetics?

Polar aprotic solvents (e.g., DMF) accelerate enolate formation but may promote side reactions. Ethanol balances solubility and reactivity, with optimal yields at 50°C. Lower temperatures (<30°C) reduce dehydration efficiency .

Data Interpretation and Optimization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.